(2-Iodoethyl)benzene

概要

説明

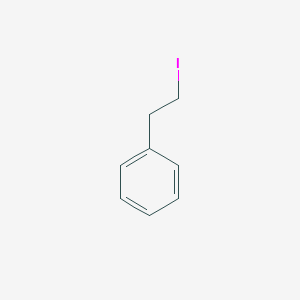

(2-Iodoethyl)benzene is an organoiodine compound characterized by the molecular formula C8H9I. It is a halogenated hydrocarbon that appears as a clear red-brown liquid with a distinct aromatic odor . This compound is used as a starting reagent in various organic synthesis processes and has applications in the preparation of organic-inorganic hybrid compounds .

準備方法

Synthetic Routes and Reaction Conditions: (2-Iodoethyl)benzene can be synthesized through the iodination of ethylbenzene. One common method involves the reaction of ethylbenzene with iodine and a suitable oxidizing agent, such as nitric acid, under controlled conditions. The reaction typically proceeds as follows: [ \text{C}_6\text{H}_5\text{CH}_2\text{CH}_3 + \text{I}_2 \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{CH}_2\text{I} + \text{HI} ]

Industrial Production Methods: In industrial settings, this compound is produced using large-scale iodination processes. These processes often involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions, such as temperature, pressure, and reactant concentrations, are optimized to maximize yield and minimize by-products .

化学反応の分析

Types of Reactions: (2-Iodoethyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as hydroxide ions, amines, or thiols, to form corresponding substituted products.

Oxidation Reactions: The ethyl group can be oxidized to form this compound derivatives with different functional groups.

Reduction Reactions: The iodine atom can be reduced to form ethylbenzene.

Common Reagents and Conditions:

Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Hydrogen gas (H2) with a palladium catalyst.

Major Products:

Substitution: (2-Hydroxyethyl)benzene, (2-Aminoethyl)benzene, etc.

Oxidation: Benzaldehyde, benzoic acid, etc.

Reduction: Ethylbenzene.

科学的研究の応用

(2-Iodoethyl)benzene has several applications in scientific research, including:

作用機序

The mechanism of action of (2-Iodoethyl)benzene in chemical reactions involves the formation of reactive intermediates, such as radicals or carbocations, depending on the reaction conditions. These intermediates then undergo further transformations to yield the desired products. For example, in substitution reactions, the iodine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond .

類似化合物との比較

(2-Bromoethyl)benzene: Similar structure but with a bromine atom instead of iodine.

(2-Chloroethyl)benzene: Similar structure but with a chlorine atom instead of iodine.

(2-Fluoroethyl)benzene: Similar structure but with a fluorine atom instead of iodine.

Uniqueness: (2-Iodoethyl)benzene is unique due to the presence of the iodine atom, which is larger and more polarizable than other halogens. This property makes it more reactive in certain substitution and addition reactions, providing distinct advantages in synthetic chemistry .

生物活性

(2-Iodoethyl)benzene, also known as phenethyl iodide, is an organoiodine compound with the molecular formula . It has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

- Molecular Weight : 232.06 g/mol

- Physical State : Colorless to red liquid

- Purity : >98% (GC)

- Storage Conditions : Should be stored under inert gas and in a cool, dark place.

The biological activity of this compound is largely attributed to its ability to participate in nucleophilic substitution reactions due to the presence of the iodine atom. This property allows it to act as a reactive intermediate in various biochemical pathways. The compound can interact with cellular targets, influencing enzymatic activity and potentially leading to alterations in cellular processes.

Biological Applications

- Antiviral Activity : Research has indicated that this compound can be utilized in the synthesis of antiviral agents. For instance, it has been employed as an intermediate in the development of compounds targeting viral replication mechanisms, particularly against viruses like Sindbis virus. In one study, derivatives synthesized from this compound exhibited significant antiviral properties with effective concentrations (EC50) ranging from 3.4 μM to 14 μM without cytotoxic effects on host cells .

- Antifungal Activity : The compound's derivatives have also shown promise in antifungal applications. Structure-activity relationship studies have demonstrated that modifications of the benzyl substituent can enhance antifungal efficacy. For example, certain analogs derived from this compound displayed improved inhibitory effects against fungal pathogens compared to their parent compounds .

Case Study 1: Antiviral Agent Development

In a study focused on designing antiviral agents against the Sindbis virus, researchers utilized this compound as a precursor for synthesizing bis-dioxane derivatives. These compounds were tested for their ability to inhibit viral replication, yielding promising results with some derivatives achieving low EC50 values while remaining non-toxic to host cells .

Case Study 2: Synthesis of Antifungal Compounds

Another investigation explored the synthesis of antifungal agents based on this compound analogs. The study found that specific structural modifications significantly enhanced their activity against fungal pathogens such as Zymoseptoria tritici and Leptosphaeria nodorum, with effective concentrations much lower than those required for conventional antifungal treatments .

Data Table: Biological Activity Summary

特性

IUPAC Name |

2-iodoethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9I/c9-7-6-8-4-2-1-3-5-8/h1-5H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVTHPKXDLVYNCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5025447 | |

| Record name | 2-Iodoethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5025447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17376-04-4 | |

| Record name | Phenethyl iodide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17376-04-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, (2-iodoethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017376044 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, (2-iodoethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Iodoethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5025447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the solvent environment influence the reactivity of (2-Iodoethyl)benzene in the Menshutkin reaction?

A: Research indicates that this compound's reactivity in the Menshutkin reaction with 1,4-diazabicyclo[2.2.2]octane is significantly impacted by the solvent. [, , ] Specifically, the presence of protic compounds, even at low concentrations, can drastically alter the reaction rate. This is attributed to both non-specific physical effects and specific chemical interactions. The formation of hydrogen bonds between the protic compound and the amine, the halide (this compound), or the solvent, plays a crucial role. Notably, the study highlighted that protic compounds can deactivate the amine while simultaneously activating the halide, and the extent of this effect is dependent on the basicity of the primary solvent used. []

Q2: How does the halogen substituent in (2-haloethyl)benzene affect the reaction rate with 1,4-diazabicyclo[2.2.2]octane?

A: Studies exploring the Menshutkin reaction between 1,4-diazabicyclo[2.2.2]octane and a series of (2-haloethyl)benzene compounds, including (2-chloroethyl)benzene, (2-bromoethyl)benzene, and this compound, provide valuable insights. [, ] While specific data trends aren't detailed in the abstracts, this research suggests that the nature of the halogen substituent (chlorine, bromine, or iodine) directly influences the reaction kinetics. Further investigation into these comparative studies would be needed to elucidate how the halogen's electronegativity and steric effects contribute to the observed differences in reaction rates.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。